Distinctive Hydrogen‑Bond Acceptor Profile Versus N‑Cyclopentyl Analogs Impacts Solubility and Target Binding Potential
The pyrimidin‑5‑yl‑ethyl side‑chain of CAS 2034445‑63‑9 supplies two additional hydrogen‑bond acceptor (HBA) nitrogens compared to the N‑cyclopentyl group found in the reference TRPV1 antagonist N‑cyclopentyl‑5‑(4‑trifluoromethylphenyl)isoxazole‑3‑carboxamide (IC50 = 201 nM at human TRPV1) [REFS‑1]. These extra HBA sites have been correlated in a related series with improved aqueous solubility (>10‑fold increase observed when a pyrimidine‑containing side chain replaced a cycloalkyl group, though the exact molecule differs) [REFS‑2].
| Evidence Dimension | Hydrogen-bond acceptor count and predicted solubility enhancement |
|---|---|
| Target Compound Data | 5‑phenyl‑N‑(2‑(pyrimidin‑5‑yl)ethyl)isoxazole‑3‑carboxamide: 5 hydrogen-bond acceptors (isoxazole O, amide O, two pyrimidine N, and isoxazole N); predicted LogS ≈ -3.8 (via ALOGPS 2.1) [REFS‑3] |
| Comparator Or Baseline | N‑cyclopentyl‑5‑(4‑trifluoromethylphenyl)isoxazole‑3‑carboxamide: 3 hydrogen-bond acceptors; predicted LogS ≈ -4.5 (ALOGPS 2.1) [REFS‑3] |
| Quantified Difference | Estimated ΔLogS ≈ +0.7 log unit (~5‑fold higher predicted aqueous solubility); 2 additional HBA sites. |
| Conditions | In silico prediction using ALOGPS 2.1, based on chemical structure alone; no experimental solubility measurement for CAS 2034445‑63‑9 is publicly available. |
Why This Matters
Higher predicted solubility reduces the risk of compound precipitation in biological assays and simplifies stock solution preparation, making this compound a practical choice for high‑throughput screening compared to more lipophilic N‑cycloalkyl analogs.
- [1] BindingDB BDBM50336160: N‑cyclopentyl‑5‑(4‑(trifluoromethyl)phenyl)isoxazole‑3‑carboxamide, IC50 = 201 nM at human TRPV1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50336160. View Source
- [2] Ratcliffe P, Maclean J, Abernethy L, et al. Identification of potent, soluble, and orally active TRPV1 antagonists. Bioorg Med Chem Lett. 2011;21(8):2559‑2563. doi:10.1016/j.bmcl.2011.01.112. View Source
- [3] ALOGPS 2.1 online solubility prediction tool (Virtual Computational Chemistry Laboratory). Predictions performed on 2026‑04‑29 for CAS 2034445‑63‑9 and comparator. View Source
